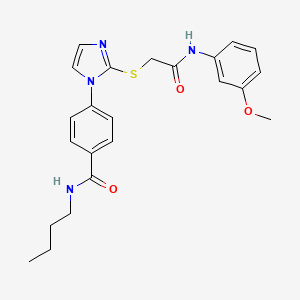
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2228314-93-8 . It has a molecular weight of 306.59 . The compound is typically stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride belongs to the class of 1,2,3,4-tetrahydroisoquinoline (THIQ), a recognized privileged scaffold in medicinal chemistry. THIQ derivatives, including methyl 6-bromo variants, have been explored for various therapeutic activities. Notably, THIQ compounds initially gained attention for their neurotoxicity but later revealed potential as endogenous agents preventing Parkinsonism in mammals. The approval of trabectedin, a THIQ derivative, by the US FDA for treating soft tissue sarcomas underscores the anticancer capabilities of this scaffold. Beyond oncology, THIQs show promise in combating infectious diseases such as malaria, tuberculosis, and HIV, alongside potential applications in CNS disorders, cardiovascular, and metabolic diseases due to their diverse mechanism of action (Singh & Shah, 2017).
Advanced Synthesis Techniques
Research into the Fischer synthesis of indoles from arylhydrazones highlights the chemical versatility of THIQ derivatives, including this compound. These synthetic routes provide access to complex indole structures, crucial for pharmaceutical applications. The ability to undergo multiple transformations, such as 1,2 and 1,4 shifts, underscores the potential of THIQ derivatives in synthesizing novel compounds with therapeutic relevance (Fusco & Sannicolo, 1978).
Insights from 8-Hydroxyquinolines
While not directly linked to this compound, studies on 8-hydroxyquinoline derivatives offer insights into the medicinal chemistry applications of related compounds. These derivatives exhibit significant biological activities, including anticancer, antiviral, and neuroprotective effects, highlighting the potential of structurally related THIQ compounds in developing broad-spectrum pharmacological agents (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9;/h5-6,13H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZQMENTFOGVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
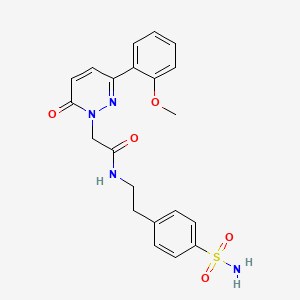
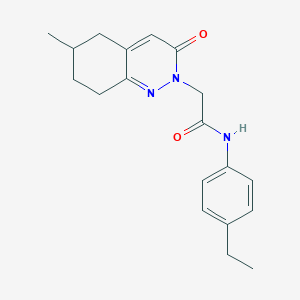
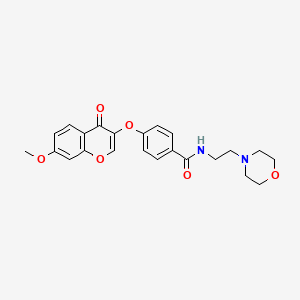
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)
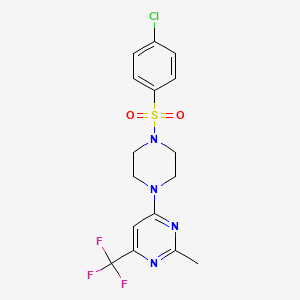


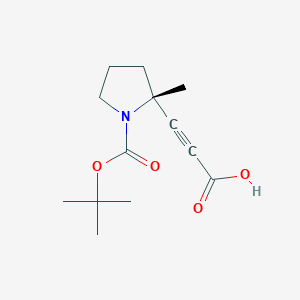


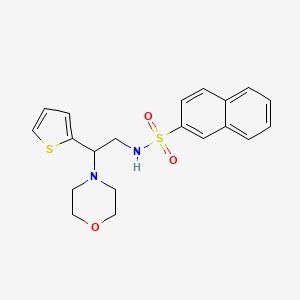
![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
